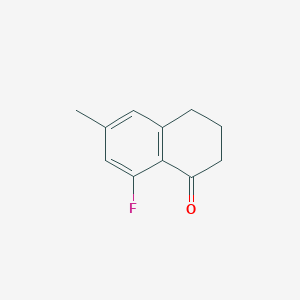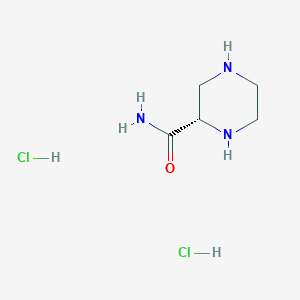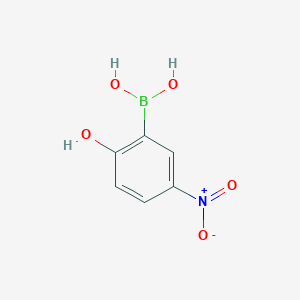
8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. This compound features a fluorine atom at the 8th position, a methyl group at the 6th position, and a ketone group at the 1st position of the naphthalene ring system. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a substituted naphthalene derivative.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Ketone Formation: The ketone group can be introduced through oxidation reactions, such as using Jones reagent (chromic acid in acetone).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scalable processes with optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors for better control over reaction parameters and the use of robust catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenones with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its interaction with molecular targets. For instance, if it exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity to targets due to its electronegativity, while the ketone group can participate in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.
8-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group, which can affect its chemical properties and interactions.
8-Fluoro-6-methyl-naphthalene:
Uniqueness
The presence of both the fluorine and methyl groups, along with the ketone functionality, makes 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one unique. These substituents confer specific electronic and steric properties that can influence its reactivity and interactions in various applications.
Propriétés
IUPAC Name |
8-fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7-5-8-3-2-4-10(13)11(8)9(12)6-7/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUZTVWNEHROOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)CCC2)C(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid](/img/structure/B8021615.png)
![1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B8021626.png)
![(1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8021633.png)


![8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B8021670.png)
![6,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-6-ium-8-one;chloride](/img/structure/B8021675.png)







